Methyl 5-fluoropyrimidine-4-carboxylate
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Overview
Description
Methyl 5-fluoropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5FN2O2 and a molecular weight of 156.11 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a fluorine atom at the 5-position and a carboxylate ester group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoropyrimidine-4-carboxylate typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 5-fluorouracil with methanol in the presence of a catalyst to form the ester . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoropyrimidine-4-carboxylic acid, while reduction could produce 5-fluoropyrimidine-4-methanol.
Scientific Research Applications
Methyl 5-fluoropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with anticancer properties.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-fluoropyrimidine-4-carboxylate involves its interaction with biological molecules. In medicinal chemistry, it can act as a prodrug, which is metabolized into active compounds that inhibit specific enzymes or pathways. For example, derivatives of this compound can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that shares the fluorine substitution on the pyrimidine ring.
Methyl 2-fluoropyridine-4-carboxylate: Another fluorinated heterocyclic compound with similar structural features.
Uniqueness
Methyl 5-fluoropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 5-fluoropyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWFFPMDPCNCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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